molecular formula C20H14N2O4 B15138128 (20S)-18,19-Dehydrocamptothecin

(20S)-18,19-Dehydrocamptothecin

Cat. No.: B15138128
M. Wt: 346.3 g/mol
InChI Key: BSKJBXMBXQAZIZ-FQEVSTJZSA-N
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Description

(20S)-18,19-Dehydrocamptothecin is a derivative of camptothecin, a well-known alkaloid extracted from the bark of the Camptotheca acuminata tree. This compound has garnered significant attention due to its potent antitumor properties, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (20S)-18,19-Dehydrocamptothecin typically involves multiple steps, starting from camptothecin. The process includes selective dehydrogenation at the 18,19 positions. Common reagents used in this synthesis include oxidizing agents such as selenium dioxide or palladium catalysts under controlled conditions to achieve the desired dehydrogenation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: (20S)-18,19-Dehydrocamptothecin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can reverse the dehydrogenation, converting it back to camptothecin or other derivatives.

    Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of various analogs with different pharmacological properties.

Common Reagents and Conditions:

    Oxidizing Agents: Selenium dioxide, palladium catalysts.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various camptothecin derivatives, each with unique biological activities and potential therapeutic applications.

Scientific Research Applications

(20S)-18,19-Dehydrocamptothecin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of dehydrogenation on alkaloid structures.

    Biology: Investigated for its interactions with DNA and topoisomerase enzymes.

    Medicine: Explored for its antitumor properties, particularly in the treatment of cancers such as colon, lung, and ovarian cancers.

    Industry: Potential use in the development of new chemotherapeutic agents and drug delivery systems.

Mechanism of Action

The primary mechanism of action of (20S)-18,19-Dehydrocamptothecin involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

    Camptothecin: The parent compound, known for its potent antitumor activity.

    Topotecan: A water-soluble derivative used in cancer therapy.

    Irinotecan: Another derivative used in the treatment of colorectal cancer.

Uniqueness: (20S)-18,19-Dehydrocamptothecin is unique due to its specific dehydrogenation at the 18,19 positions, which enhances its stability and potency compared to other camptothecin derivatives. This structural modification also influences its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

(19S)-19-ethenyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C20H14N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h2-8,25H,1,9-10H2/t20-/m0/s1

InChI Key

BSKJBXMBXQAZIZ-FQEVSTJZSA-N

Isomeric SMILES

C=C[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O

Canonical SMILES

C=CC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O

Origin of Product

United States

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